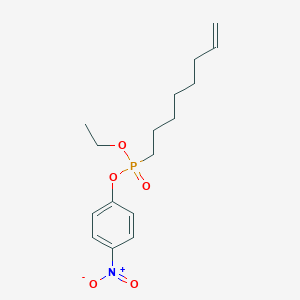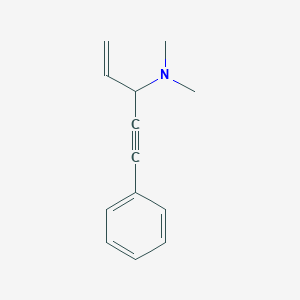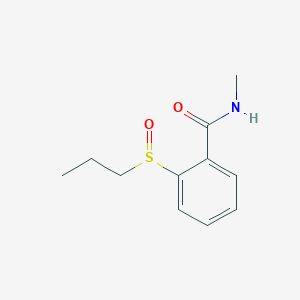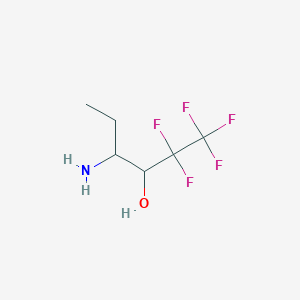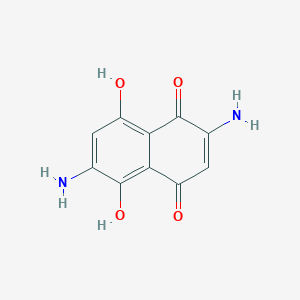
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is an organic compound with the molecular formula C10H8N2O4 It is a derivative of naphthoquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Amination: Introduction of amino groups at the 2 and 6 positions.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 8 positions.
Oxidation: Formation of the quinone structure at the 1 and 4 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its ability to generate reactive oxygen species, modulate enzyme activity, and interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dihydroxynaphthalene: Lacks amino groups, primarily used in the synthesis of other organic compounds.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Similar structure but different substitution pattern, known for its biological activities.
2,3-Dihydroxy-1,4-naphthoquinone: Another naphthoquinone derivative with different hydroxylation pattern.
Uniqueness
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is unique due to the specific positioning of amino and hydroxyl groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
206556-10-7 |
|---|---|
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8N2O4/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,15H,11-12H2 |
Clave InChI |
LZAGFYCCLFRPHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C2C(=O)C=C(C(=O)C2=C1O)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
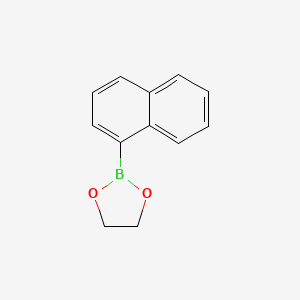
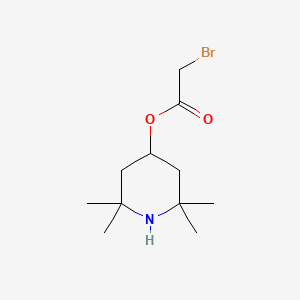
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

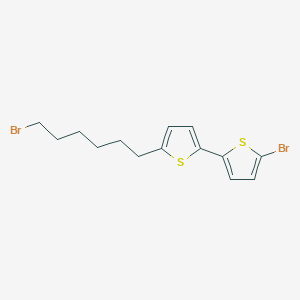
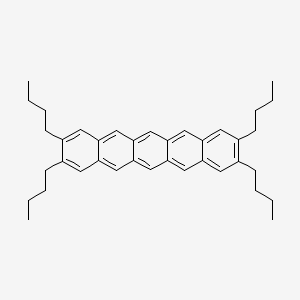
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
